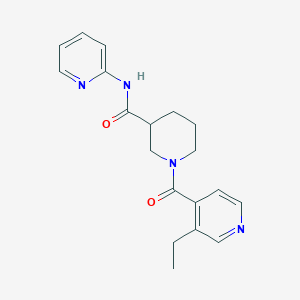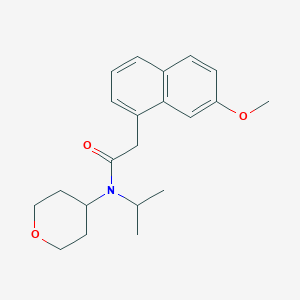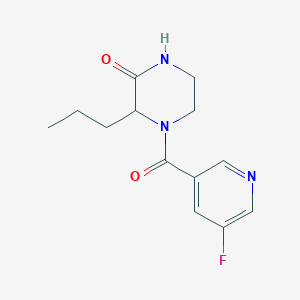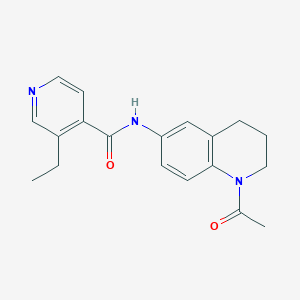
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide (referred to as compound X) is a novel compound that has been synthesized and studied for its potential application in scientific research. It belongs to the class of piperidine carboxamides and has shown promising results in various studies.
作用机制
The mechanism of action of compound X involves its ability to bind to specific targets in the body, such as proteins and enzymes. It has been found to bind to the beta-amyloid protein in the brain, preventing its aggregation and reducing the formation of plaques that are associated with Alzheimer's disease. In cancer cells, compound X has been found to target specific signaling pathways such as the PI3K/Akt/mTOR pathway, inhibiting the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Compound X has been found to have various biochemical and physiological effects in the body. In studies, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce inflammation and oxidative stress in the brain, which are known to contribute to neurodegeneration. In cancer cells, compound X has been found to induce apoptosis (cell death) and inhibit angiogenesis (formation of new blood vessels), which are important processes in cancer growth and metastasis.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its specificity towards certain targets in the body, which allows for more precise and targeted studies. However, a limitation is that it may not be suitable for all types of studies, as its mechanism of action may not be relevant to certain diseases or conditions.
未来方向
There are several future directions for the study of compound X. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies could be conducted to better understand its mechanism of action and identify potential side effects or limitations.
合成方法
The synthesis of compound X involves the reaction of 3-ethylpyridine-4-carboxylic acid with pyridin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified through column chromatography to obtain pure compound X.
科学研究应用
Compound X has been studied for its potential application in various scientific research fields such as neuroscience, cancer research, and drug discovery. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins. In cancer research, compound X has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been studied for its potential use as a lead compound in the development of new drugs.
属性
IUPAC Name |
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-14-12-20-10-8-16(14)19(25)23-11-5-6-15(13-23)18(24)22-17-7-3-4-9-21-17/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOXAOFXKRRXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7641394.png)
![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)
![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)
![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)
![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)

![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)